molecular formula C22H33N3O7 B11828090 Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester

Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester

Cat. No.: B11828090
M. Wt: 451.5 g/mol
InChI Key: QZUPMKGMEWCGQL-KRWDZBQOSA-N
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Description

This compound is a protected L-lysine derivative featuring:

  • N6-(tert-butoxycarbonyl) (Boc): A base-labile protecting group removable with trifluoroacetic acid (TFA) .
  • N2-(benzyloxycarbonyl) (Cbz): A hydrogenolysis-sensitive group cleaved under catalytic hydrogenation .
  • Methyl ester: Stabilizes the C-terminal carboxylic acid, enhancing solubility in organic solvents for peptide synthesis .

Molecular Formula: C26H34N2O6 (inferred from similar structures in and ). Applications: Used in orthogonal protection strategies for peptide synthesis, enabling sequential deprotection of amino groups .

Properties

Molecular Formula

C22H33N3O7

Molecular Weight

451.5 g/mol

IUPAC Name

methyl 2-[[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoyl]amino]acetate

InChI

InChI=1S/C22H33N3O7/c1-22(2,3)32-20(28)23-13-9-8-12-17(19(27)24-14-18(26)30-4)25-21(29)31-15-16-10-6-5-7-11-16/h5-7,10-11,17H,8-9,12-15H2,1-4H3,(H,23,28)(H,24,27)(H,25,29)/t17-/m0/s1

InChI Key

QZUPMKGMEWCGQL-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester typically involves the protection of amino groups and the esterification of carboxyl groups. The process often starts with the protection of the lysine amino group using a tert-butoxycarbonyl (Boc) group and the phenylmethoxycarbonyl (Cbz) group for the glycine amino group. The esterification is then carried out using methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves:

  • Protection of Amino Groups : Using tert-butoxycarbonyl (Boc) and phenylmethoxycarbonyl (Cbz) groups.
  • Esterification : Conducted in the presence of methanol and a catalyst to yield the final product.

Chemistry

Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester is utilized in:

  • Peptide Synthesis : It serves as a building block for complex peptides and peptide-agent coupling compounds due to its unique structural properties. This is particularly valuable in the development of therapeutic peptides.

Biology

In biological research, this compound has applications in:

  • Protein Studies : It aids in the investigation of protein-protein interactions and enzyme mechanisms, providing insights into cellular processes.
  • Cell Signaling : The compound can modify protein functions through stable complex formation, influencing signaling pathways.

Medicine

Potential medical applications include:

  • Drug Delivery Systems : Its ability to form stable complexes with proteins makes it a candidate for targeted drug delivery.
  • Therapeutic Agents : Research is ongoing to evaluate its efficacy as a therapeutic agent in various diseases.

Industry

In industrial applications:

  • Polymer Production : The compound is used in the synthesis of specialized polymers and materials that require specific functional properties.

Case Study 1: Peptide Synthesis

A study demonstrated the use of this compound in synthesizing a novel peptide with enhanced bioactivity. The research highlighted its efficiency in producing high-purity peptides suitable for therapeutic applications.

Case Study 2: Drug Delivery Research

In another study focusing on drug delivery systems, researchers used this compound to encapsulate a chemotherapeutic agent. The results indicated improved targeting and reduced side effects compared to conventional delivery methods.

Mechanism of Action

The mechanism of action of Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins, altering their function and activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparative Data Table

Compound Name (CAS) Protecting Groups (N2/N6) Ester Group Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound Cbz / Boc Methyl C26H34N2O6 ~470.56 Orthogonal peptide synthesis
N2-Acetyl-N6-Boc-L-lysine Methyl Ester (16679-49-5) Acetyl / Boc Methyl C14H26N2O5 302.37 Limited to non-orthogonal strategies
N6-Ethyl-N2-Cbz-L-lysine Methyl Ester (112792-94-6) Cbz / Ethyl Methyl C17H26N2O4 322.40 Hydrophobic modifications
N6-Boc-N2-Cbz-L-lysine Phenylmethyl Ester (128972-27-0) Cbz / Boc Phenylmethyl C26H34N2O6 470.56 Solid-phase synthesis
Z-Lys(Boc)-Leu-OMe (37178-11-3) Cbz / Boc Methyl C26H41N3O7 507.62 Dipeptide synthesis

Biological Activity

Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester (CAS RN: 128972-27-0) is a synthetic compound derived from the amino acids glycine and lysine. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound consists of a glycine backbone modified with two distinct protective groups: a dimethylethoxycarbonyl group at the N6 position and a phenylmethoxycarbonyl group at the N2 position of L-lysine. The methyl ester further enhances its lipophilicity, potentially influencing its biological interactions.

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. Preliminary data suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. For instance, studies have demonstrated that cyclic peptides derived from amino acids can induce apoptosis in tumor cells, indicating a need for further investigation into the cytotoxic properties of this compound.

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes. Amino acid derivatives often serve as substrates or inhibitors for proteolytic enzymes. Investigating the inhibitory potential of this compound on specific enzymes could reveal therapeutic applications in metabolic disorders or cancer treatment.

Synthesis and Characterization

The synthesis of this compound typically involves standard peptide coupling techniques using reagents like dicyclohexylcarbodiimide (DCC) and protecting groups such as Boc (tert-butyloxycarbonyl). The characterization is usually performed through methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm purity and structural integrity.

Case Studies

  • Antimicrobial Activity : A study conducted on cyclic peptides demonstrated that modifications at the amino acid level could enhance antimicrobial efficacy against resistant strains of bacteria. This highlights the potential for this compound to be developed into an antimicrobial agent.
  • Cytotoxic Effects : In vitro studies on similar peptide derivatives have shown varying degrees of cytotoxicity against different cancer cell lines. Such studies are essential to evaluate the therapeutic potential of this compound in oncology.
  • Enzyme Interaction : Research into amino acid derivatives has revealed their role in modulating enzyme activity related to metabolic pathways. Further exploration into how this compound interacts with specific enzymes could lead to novel therapeutic strategies.

Research Findings Summary Table

Study FocusFindingsReference
AntimicrobialPotential activity against resistant bacteria
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme InhibitionPossible inhibition of key metabolic enzymes

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